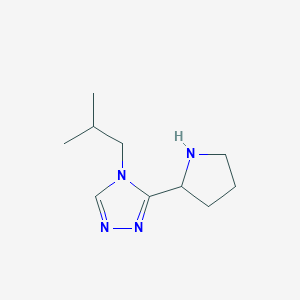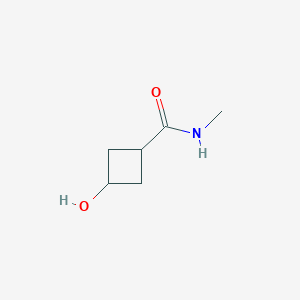
4-(2-methylpropyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methylpropyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole, also known as MPPT, is a chemical compound that belongs to the class of triazoles. It has gained significant attention in scientific research due to its potential applications in the field of medicine and drug development.
Applications De Recherche Scientifique
Synthesis and Structural Assessment
The compound's structural and molecular features have been a subject of interest, particularly in the context of complex formation. A study by Castiñeiras, García-Santos, and Saa (2018) investigated the synthesis and structural assessment of related triazole compounds, highlighting the importance of molecular and supramolecular structures in understanding the compound's properties and potential applications in various fields, including materials science and pharmacology (Castiñeiras, García-Santos & Saa, 2018).
Biological Activity and Clinical Relevance
The core motif of 1,2,4-triazoles has significant biological activities, making it a crucial component in clinical drugs such as Rizatriptan (anti-migraine), Ribavirin (antiviral), and Anastrozole (anticancer), among others. The study by Prasad et al. (2021) emphasizes the biological significance of triazole compounds and their derivatives, underlining their potential in drug development and therapy (Prasad et al., 2021).
Antimicrobial Applications
Compounds derived from 1,2,4-triazoles have shown promising antimicrobial properties. Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles and their Schiff and Mannich bases, evaluating their antimicrobial activities. Their research contributes to the understanding of the antimicrobial potential of these compounds, which could be pivotal in developing new antimicrobial agents (Bayrak et al., 2009).
Antioxidant Properties
The antioxidant activities of triazole derivatives have been a subject of research, indicating their potential in combating oxidative stress-related disorders. Tay et al. (2022) synthesized various pyridyl substituted thiazolyl triazole derivatives and evaluated their antioxidant activities, underscoring the significance of structural variations in enhancing biological activities (Tay et al., 2022).
Corrosion Inhibition
Triazole compounds have also been studied for their applications in corrosion inhibition, offering potential solutions for material preservation in industrial settings. Ansari, Quraishi, and Singh (2014) investigated Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel, providing insights into the protective mechanisms and efficiency of these compounds in corrosive environments (Ansari, Quraishi & Singh, 2014).
Propriétés
IUPAC Name |
4-(2-methylpropyl)-3-pyrrolidin-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8(2)6-14-7-12-13-10(14)9-4-3-5-11-9/h7-9,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBDKCDTMXYKHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NN=C1C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid](/img/structure/B1422551.png)


![2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide](/img/structure/B1422556.png)


![N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422563.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine](/img/structure/B1422565.png)




